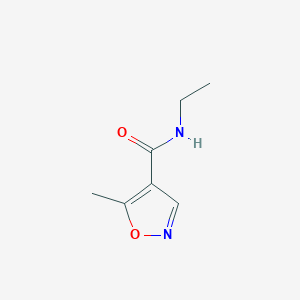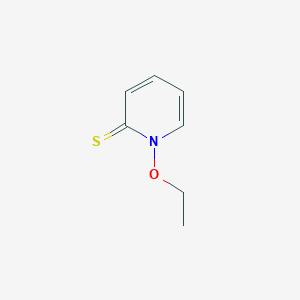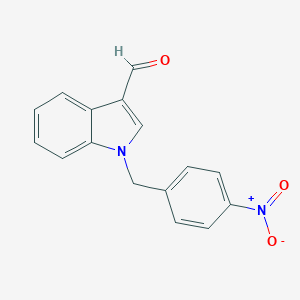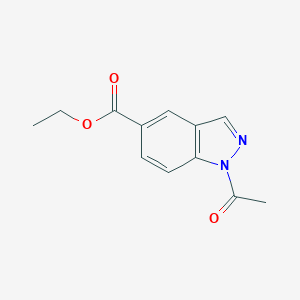
N-Ethyl-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-5-methylisoxazole-4-carboxamide, also known as EMICA, is a compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMICA is a synthetic compound that was first developed in the early 2000s and has since been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. In
Mecanismo De Acción
N-Ethyl-5-methylisoxazole-4-carboxamide selectively blocks the activity of certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By blocking the activity of this receptor, N-Ethyl-5-methylisoxazole-4-carboxamide can prevent the formation of long-term potentiation (LTP), a process that is critical for learning and memory.
Efectos Bioquímicos Y Fisiológicos
N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to blocking the activity of NMDA receptors, N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. N-Ethyl-5-methylisoxazole-4-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, in various regions of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Ethyl-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to investigate the specific role of these receptors in various physiological processes. However, one of the limitations of using N-Ethyl-5-methylisoxazole-4-carboxamide is its potential for off-target effects. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, which could potentially confound the results of experiments investigating the role of specific receptors.
Direcciones Futuras
There are several potential future directions for research involving N-Ethyl-5-methylisoxazole-4-carboxamide. One area of interest is the role of N-Ethyl-5-methylisoxazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors that are implicated in these disorders, and further research could investigate the potential therapeutic benefits of N-Ethyl-5-methylisoxazole-4-carboxamide in these contexts. Another area of interest is the development of more selective N-Ethyl-5-methylisoxazole-4-carboxamide analogs that could be used to investigate the specific role of individual glutamate receptor subtypes in various physiological processes.
Métodos De Síntesis
N-Ethyl-5-methylisoxazole-4-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of ethyl isoxazole-4-carboxylate with methylamine hydrochloride to form N-ethyl-4-methylisoxazole-5-carboxamide. This intermediate is then reacted with sodium hydride and ethyl iodide to yield N-Ethyl-5-methylisoxazole-4-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
N-Ethyl-5-methylisoxazole-4-carboxamide has been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. Specifically, N-Ethyl-5-methylisoxazole-4-carboxamide has been used to study the effects of glutamate, an excitatory neurotransmitter, on the brain. Glutamate is involved in a wide range of physiological processes, including learning and memory, and is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors, allowing researchers to investigate the specific role of these receptors in various physiological processes.
Propiedades
Número CAS |
167538-15-0 |
|---|---|
Nombre del producto |
N-Ethyl-5-methylisoxazole-4-carboxamide |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
SMILES canónico |
CCNC(=O)C1=C(ON=C1)C |
Sinónimos |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)




